![molecular formula C8H16N2O2S B2617841 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 688020-17-9](/img/structure/B2617841.png)
2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure and functional groups .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This is due to the fact that more than 7000 piperidine-related papers were published during the last five years .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Pancreatic Lipase Inhibitors
Schiff bases with a 2- (piperidin-4-yl)ethanamine moiety have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of obesity and related metabolic disorders .
Antimicrobial Applications
The synthesized Schiff bases have shown good antimicrobial activity against several types of bacteria . This suggests potential applications in the development of new antimicrobial agents .
Antioxidant Applications
These Schiff bases have also demonstrated good antioxidant activity . This suggests potential applications in the prevention and treatment of diseases associated with oxidative stress .
Antitubercular Activities
Certain cyclopropyl methanol derivatives, which include a piperidine structure similar to 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione, have demonstrated significant antitubercular activity. This suggests potential for tuberculosis treatment.
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione belongs, are known to interact with a wide range of biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been reported to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Certain piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHWVCNZGTVNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
688020-17-9 | |
Record name | 2-(piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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